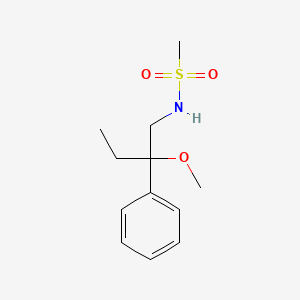

N-(2-methoxy-2-phenylbutyl)methanesulfonamide

Description

N-(2-Methoxy-2-phenylbutyl)methanesulfonamide is a sulfonamide derivative characterized by a methoxy-substituted phenylbutyl chain attached to the sulfonamide nitrogen. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties . Key features influencing its behavior include:

Properties

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3S/c1-4-12(16-2,10-13-17(3,14)15)11-8-6-5-7-9-11/h5-9,13H,4,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNHGDDRVDTUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNS(=O)(=O)C)(C1=CC=CC=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves the reaction of 2-methoxy-2-phenylbutylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(2-methoxy-2-phenylbutyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)methanesulfonamide is used in various scientific research fields, including:

Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: This compound is used to study enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This compound can also interact with cell membrane receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Substituent Position and Conformational Effects

N-(2-Methylphenyl)methanesulfonamide vs. N-(3-Methylphenyl)methanesulfonamide ():

- Key difference : Methyl group position (ortho vs. meta) on the phenyl ring.

- Impact : DFT studies show that ortho-substitution induces greater steric strain, distorting the sulfonamide group’s planarity and altering NMR chemical shifts (e.g., δ ~2.1 ppm for ortho-CH3 vs. δ ~2.3 ppm for meta-CH3) .

- Vibrational spectra : Ortho derivatives exhibit shifted S=O stretching frequencies (1130–1150 cm⁻¹) compared to meta analogs (1140–1160 cm⁻¹), indicating altered electronic environments .

- N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (): Key feature: Methoxy group on the benzoyl moiety instead of the alkyl chain.

Alkyl/Aryl Chain Modifications

- N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide (): Key difference: Benzyl group instead of a butyl chain. 4.2 Å in alkyl analogs) .

Bioactivity Correlations

- Nimesulide derivatives (): Structure: N-(4-nitro-2-phenoxyphenyl)methanesulfonamide. Activity: Exhibits aromatase inhibition (IC50 ~7 µM) due to nitro and phenoxy groups enhancing electron withdrawal . Comparatively, the absence of a nitro group in N-(2-methoxy-2-phenylbutyl)methanesulfonamide may reduce enzyme affinity.

- N-(2-Phenoxyphenyl)methanesulfonamide (): Activity: Antibiotic and antiviral properties linked to the phenoxy group’s ability to intercalate into microbial membranes .

Physicochemical and Spectroscopic Data Comparison

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-methoxy-2-phenylbutyl)methanesulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of N-(2-methoxy-2-phenylbutyl)methanesulfonamide typically involves a multi-step approach, leveraging nucleophilic substitution and sulfonamide formation. Key steps include:

- Step 1: Synthesis of the 2-methoxy-2-phenylbutylamine intermediate via reductive amination or Grignard reactions.

- Step 2: Sulfonylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

Optimization Tips:

- Solvent Selection: Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for solubility and reactivity .

- Temperature Control: Maintain 0–5°C during sulfonylation to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Example Table:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | 2-Phenylbutyraldehyde, NH₃, NaBH₄ | 75–80 |

| 2 | Methanesulfonyl chloride, Et₃N, DCM | 60–65 |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

A combination of spectroscopic and structural methods is essential:

- NMR Spectroscopy: ¹H/¹³C NMR confirms methoxy, phenyl, and sulfonamide groups. For example, the methoxy proton appears as a singlet at δ ~3.3 ppm, while sulfonamide protons resonate near δ ~7.5 ppm .

- FT-IR: Strong S=O stretching vibrations at ~1150 cm⁻¹ and ~1350 cm⁻¹ .

- X-ray Crystallography: Use SHELX software (SHELXL for refinement) to resolve molecular geometry and hydrogen-bonding networks. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .

Advanced: How does the methoxy group at the 2-position influence electronic properties and biological interactions?

Methodological Answer:

The methoxy group exerts both electronic and steric effects:

- Electronic Effects: The electron-donating methoxy group increases electron density on the phenyl ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., enzymes) .

- Steric Hindrance: The 2-methoxy placement may block specific binding pockets, altering selectivity. For example, in COX-2 inhibition studies, similar methoxy-substituted sulfonamides showed reduced off-target effects compared to non-substituted analogs .

Experimental Validation:

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces.

- Conduct competitive binding assays with mutated protein targets to identify steric constraints .

Advanced: How can computational methods (e.g., DFT) predict reactivity and guide structural modifications?

Methodological Answer:

Quantum-chemical simulations are pivotal for rational design:

- DFT Workflow:

- Optimize geometry using the PM6 method to minimize energy.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .

- Simulate UV-Vis spectra to correlate electronic transitions with observed reactivity .

Case Study:

For N-(3,5-di-tert-butyl-2-hydroxyphenyl)methanesulfonamide, DFT revealed that tert-butyl groups stabilize the molecule via hydrophobic interactions, guiding analogous modifications for improved solubility .

Advanced: How should researchers address contradictory biological activity data in literature?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Reproducibility Checks:

- Validate purity via HPLC (>98%) and mass spectrometry.

- Replicate assays under standardized conditions (e.g., cell lines, incubation times) .

- SAR Studies: Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Example:

In COX-2 inhibition studies, N-(2-cyclohexyloxy-4-nitrophenyl)methanesulfonamide (NS-398) showed IC₅₀ variability due to differences in cell permeability; using uniform liposomal delivery resolved discrepancies .

Advanced: What strategies optimize crystallographic refinement for sulfonamide derivatives?

Methodological Answer:

SHELX software (SHELXL) is ideal for refining sulfonamide structures:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.